5-Hydroxyniridazole
Description
5-Hydroxyniridazole is a key metabolite of the antischistosomal drug niridazole (1-(5-nitro-2-thiazolyl)-2-imidazolidinone). It is formed via oxidative metabolism and plays a critical role in detoxification pathways. Unlike niridazole, which is associated with carcinogenicity and neurotoxicity, 5-Hydroxyniridazole undergoes further enzymatic conversion by NAD+-dependent aldehyde dehydrogenase (EC 1.2.1.3) to form N-(5-nitro-2-thiazolyl)-N'-carboxymethylurea (NTCU), a unique urinary metabolite lacking the imidazolidinone ring . This conversion stabilizes the molecule via ketoenol tautomerism, evidenced by pH-dependent spectral shifts (λmax shifts from 308 nm to 388 nm at alkaline pH) . The detoxification pathway highlights 5-Hydroxyniridazole's role in mitigating niridazole's adverse effects.
Properties
CAS No. |
72589-88-9 |
|---|---|
Molecular Formula |
C6H6N4O4S |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
5-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6N4O4S/c11-3-1-7-5(12)9(3)6-8-2-4(15-6)10(13)14/h2-3,11H,1H2,(H,7,12) |
InChI Key |
IRFBGTHTPRUSFQ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(N(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-])O |
Synonyms |
5-hydroxyniridazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogs
Niridazole
- Structure: Niridazole (C₅H₄N₃O₃S) contains a nitro-thiazole ring fused to an imidazolidinone ring.
- Metabolism : Niridazole is metabolized to 4- and 5-hydroxy derivatives, which are implicated in toxicity. 5-Hydroxyniridazole diverges as a precursor to NTCU, a detoxification product .
- Toxicity : Niridazole's toxicity (e.g., CNS effects) contrasts with 5-Hydroxyniridazole's role in reducing bioactivation risks.
5-Nitroimidazole
- Structure: A simpler nitroimidazole (C₃H₃N₃O₂) lacking the thiazole and imidazolidinone moieties.
- Applications : Used in synthesizing antimicrobial derivatives (e.g., metronidazole analogs) .
- Safety : Classified as acutely toxic (oral, H302) with strict handling protocols . Unlike 5-Hydroxyniridazole, it lacks documented detoxification pathways.
5-Hydroxymethylthiazole
- Structure: A thiazole derivative (C₄H₅NO₂S) with a hydroxymethyl substituent.
- Function : The hydroxymethyl group enhances solubility, contrasting with 5-Hydroxyniridazole's hydroxyl group, which facilitates tautomerism and enzyme interactions .
Metabolic and Pharmacokinetic Comparison
Physicochemical Properties
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